molecular formula C15H27FO4 B12309856 Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

Katalognummer: B12309856
Molekulargewicht: 290.37 g/mol
InChI-Schlüssel: PPHJTFIAPNJXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is a chemical compound with the molecular formula C15H27FO4 and a molecular weight of 290.37 g/mol . . This compound is characterized by its unique structure, which includes a fluorinated heptyl chain and an isopropyl group attached to a malonate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method includes the reaction of 7-fluoroheptanol with isopropylmalonic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Wirkmechanismus

The mechanism of action of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate involves its interaction with specific molecular targets and pathways. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 2-(7-chloroheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.

    Dimethyl 2-(7-bromoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a bromine atom instead of fluorine.

    Dimethyl 2-(7-iodoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and resistance to metabolic degradation . This makes the compound particularly valuable in pharmaceutical and industrial applications where stability and bioavailability are crucial .

Eigenschaften

Molekularformel

C15H27FO4

Molekulargewicht

290.37 g/mol

IUPAC-Name

dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

InChI

InChI=1S/C15H27FO4/c1-12(2)15(13(17)19-3,14(18)20-4)10-8-6-5-7-9-11-16/h12H,5-11H2,1-4H3

InChI-Schlüssel

PPHJTFIAPNJXAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCCCCCCF)(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.